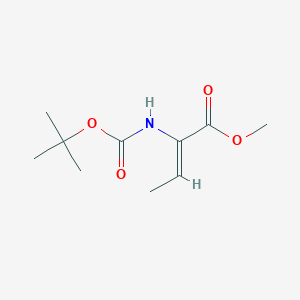

(Z)-Methyl 2-(tert-butoxycarbonylamino)but-2-enoate

CAS No.: 63658-16-2

Cat. No.: VC4444059

Molecular Formula: C10H17NO4

Molecular Weight: 215.249

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 63658-16-2 |

|---|---|

| Molecular Formula | C10H17NO4 |

| Molecular Weight | 215.249 |

| IUPAC Name | methyl (Z)-2-[(2-methylpropan-2-yl)oxycarbonylamino]but-2-enoate |

| Standard InChI | InChI=1S/C10H17NO4/c1-6-7(8(12)14-5)11-9(13)15-10(2,3)4/h6H,1-5H3,(H,11,13)/b7-6- |

| Standard InChI Key | MYYHIDZJUDGETM-SREVYHEPSA-N |

| SMILES | CC=C(C(=O)OC)NC(=O)OC(C)(C)C |

Introduction

Chemical Structure and Properties

Molecular Architecture

The compound features a Z-configuration (cis) stereochemistry at the double bond, confirmed by its IUPAC name: methyl (Z)-2-[(2-methylpropan-2-yl)oxycarbonylamino]but-2-enoate. The tert-butoxycarbonyl (Boc) group provides steric protection to the amino functionality, while the methyl ester enhances solubility in organic solvents. The planar geometry of the α,β-unsaturated ester moiety facilitates conjugation, a property exploited in cycloaddition reactions .

Physical and Spectral Characteristics

Key physical properties include:

Spectroscopic data from nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy corroborate the structure. The ¹H NMR spectrum in CDCl₃ displays characteristic signals for the Boc group (δ 1.44 ppm, singlet, 9H), methyl ester (δ 3.72 ppm, singlet, 3H), and olefinic protons (δ 5.85 ppm, quartet, J = 10.2 Hz) . IR stretches at 1722 cm⁻¹ (C=O ester) and 2979 cm⁻¹ (C-H alkane) further validate functional groups .

Synthesis Methodologies

Traditional Multi-Step Synthesis

Early routes involved sequential protection and esterification of serine derivatives. A representative procedure starts with methyl (2S)-2-((tert-butoxycarbonyl)amino)-3-hydroxybutanoate, which undergoes Boc protection using di-tert-butyl dicarbonate (Boc₂O) and 4-dimethylaminopyridine (DMAP) in acetonitrile. Subsequent elimination with 1,8-diazabicycloundec-7-ene (DBU) yields the α,β-unsaturated ester (65–79% yield) .

| Step | Reagents/Conditions | Yield (%) |

|---|---|---|

| 1 | Boc₂O, DMAP, CH₃CN | 85 |

| 2 | DBU, RT, 8 h | 79 |

One-Pot Synthesis Advancements

Recent innovations employ cesium carbonate (Cs₂CO₃)-mediated esterification/elimination cascades. Combining N-Boc-serine with 2-bromopropane in dimethylformamide (DMF) at 60°C for 12 hours achieves 79% yield . The base simultaneously deprotonates the hydroxyl group and facilitates β-elimination, streamlining production .

| Entry | Base | Solvent | Temp (°C) | Yield (%) |

|---|---|---|---|---|

| 1 | K₂CO₃ | DMF | 60 | 79 |

| 2 | Cs₂CO₃ | DMF | 60 | 82 |

Applications in Pharmaceutical Research

Building Block for Peptidomimetics

The α,β-unsaturated ester serves as a dehydroalanine precursor, enabling incorporation into peptidomimetics. These non-natural amino acids enhance protease resistance in drug candidates . For instance, derivatives of this compound have been used to synthesize kinase inhibitors targeting cancer pathways.

Cross-Coupling Reactions

The electron-deficient double bond participates in Heck and Diels-Alder reactions. Palladium-catalyzed coupling with aryl halides generates biaryl structures, prevalent in antipsychotic agents .

Research Findings and Optimization

Solvent and Temperature Effects

Studies demonstrate that polar aprotic solvents (e.g., DMF, acetonitrile) improve reaction homogeneity, while temperatures above 60°C accelerate elimination but risk decomposition . Optimized conditions (60°C, DMF, Cs₂CO₃) balance speed and product integrity .

Impact of Substituents

Introducing electron-withdrawing groups on the aromatic ring increases electrophilicity of the double bond, enhancing reactivity in cycloadditions. Conversely, bulky substituents on the Boc group reduce enzymatic degradation rates in vivo .

| Manufacturer | Purity (%) | Price (1g) |

|---|---|---|

| TRC | 95 | $45 |

| AK Scientific | 97 | $139 |

| Matrix Scientific | 95 | $306 |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume